

Optimizing Telehealth for Diverse Populations: A Technical Support Resource

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This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing telehealth platforms for culturally diverse populations. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during telehealth interactions.

Data Presentation: Telehealth Utilization by Race and Ethnicity

Recent studies highlight disparities in telehealth adoption and modality across different racial and ethnic groups. Understanding these trends is crucial for designing equitable and effective telehealth interventions.

Race/Ethnicity	Telehealth Utilization Rate (Past 12 Months)	Notes
Non-Hispanic White	39.2% ^[1]	More likely to use video telehealth services compared to some other groups ^[2] ^[3] .
Non-Hispanic American Indian or Alaska Native	40.6% ^[1]	More likely to use telemedicine compared to Hispanic, non-Hispanic Black, and non-Hispanic Asian adults ^[1] .
Hispanic	32.8% ^[1]	Less likely to have a telehealth visit compared to non-Hispanic White patients ^[4] . Video telehealth use as a share of all telehealth is lower among this group ^[2] .
Non-Hispanic Black	33.1% ^[1]	More likely to use audio-only telehealth compared to video telehealth ^[2] ^[3] .
Non-Hispanic Asian	33.0% ^[1]	Less likely to have a telehealth visit compared to non-Hispanic White survey respondents in some studies ^[4] . Video telehealth use as a share of all telehealth is lower among this group ^[2] .

Troubleshooting Guides & FAQs

This section provides practical solutions to common technical and communication challenges.

Connectivity and Technology Issues

- Q1: A participant is experiencing a poor or unstable internet connection, causing video and audio to lag. What should we do?

- A1:
 - Switch to Audio-Only: If video quality is poor, suggest switching to an audio-only call, as it requires less bandwidth.[5]
 - Troubleshoot Connection: Advise the participant to move closer to their Wi-Fi router, disconnect other devices from the network, or restart their router.
 - Offer Alternatives: If connectivity issues persist, offer to reschedule the appointment or conduct it via a standard phone call.[6] For ongoing studies, consider providing participants with information on subsidized internet plans or mobile data options.[6]
- Q2: A participant is not familiar with the telehealth platform and is having trouble logging in or navigating the interface. How can we assist them?
 - A2:
 - Provide Pre-Appointment Support: Offer a "mock visit" or a brief training session before the actual appointment to familiarize the user with the platform.[7]
 - Offer Live Guidance: Have a bilingual staff member or a "digital health navigator" available to walk the participant through the process over the phone.[8]
 - Use Simple, Multilingual Instructions: Provide clear, step-by-step instructions with screenshots or short videos in the user's preferred language.[9][10] Avoid technical jargon.[11]
- Q3: The participant's device (e.g., smartphone, tablet) is not compatible with the telehealth platform, or they do not own a suitable device.
 - A3:
 - Platform Flexibility: Ensure your telehealth platform is accessible on a variety of devices, including older smartphones and computers.[6]
 - Device Provision: For long-term or intensive studies, consider providing participants with pre-configured devices.[9]

- Community Resources: Explore partnerships with local libraries or community centers that may offer private spaces with internet-connected computers for telehealth visits.[\[6\]](#)

Language and Communication Barriers

- Q4: A participant has limited English proficiency (LEP), and we do not have a clinician who speaks their language.
 - A4:
 - Integrate Professional Interpretation Services: Utilize telehealth platforms that allow for the seamless integration of professional, medically trained interpreters via video or audio.[\[7\]](#)[\[12\]](#) Do not rely on family members or untrained staff for interpretation.
 - Pre-Session with Interpreter: Before the main consultation, have a brief pre-session with the patient and interpreter to establish roles and ensure clear communication protocols. [\[7\]](#)
 - Translated Materials: Provide all written communication, such as appointment reminders and instructions, in the participant's preferred language.[\[10\]](#) Avoid using machine translation for critical medical information.[\[10\]](#)
- Q5: We are noticing non-verbal cues are being missed, leading to potential misunderstandings during video consultations.
 - A5:
 - Cultural Competency Training: Provide training for researchers and clinicians on cultural differences in communication styles and non-verbal cues.[\[11\]](#)[\[13\]](#)[\[14\]](#)
 - Explicit Communication: Encourage clinicians to be more explicit in their communication and to periodically check for understanding.
 - Build Trust: Take time at the beginning of the call to build rapport and create a comfortable environment.[\[15\]](#)

Cultural and Trust-Related Concerns

- Q6: A participant expresses distrust in the technology or concerns about data privacy.
 - A6:
 - Transparent Communication: Clearly explain the security measures in place to protect their health information and ensure HIPAA compliance.[\[16\]](#)
 - Simple Language: Use plain language to describe privacy policies, avoiding legal and technical jargon.
 - Build a Trusting Relationship: A strong patient-provider relationship can help alleviate concerns about technology.[\[13\]](#)
- Q7: How can we make our telehealth platform more culturally inclusive in its design and content?
 - A7:
 - User-Centered Design: Involve individuals from diverse cultural backgrounds in the design and usability testing of the platform.[\[9\]](#)
 - Culturally Relevant Content: Offer educational materials and health information that are culturally and linguistically appropriate.
 - Diverse Representation: Use imagery and examples that reflect the diversity of the user population.

Experimental Protocols

Protocol 1: Usability Testing of a Telehealth Platform with a Culturally and Linguistically Diverse (CLD) Population

- Objective: To identify and address usability issues of a telehealth platform for participants from diverse cultural and linguistic backgrounds.
- Methodology:

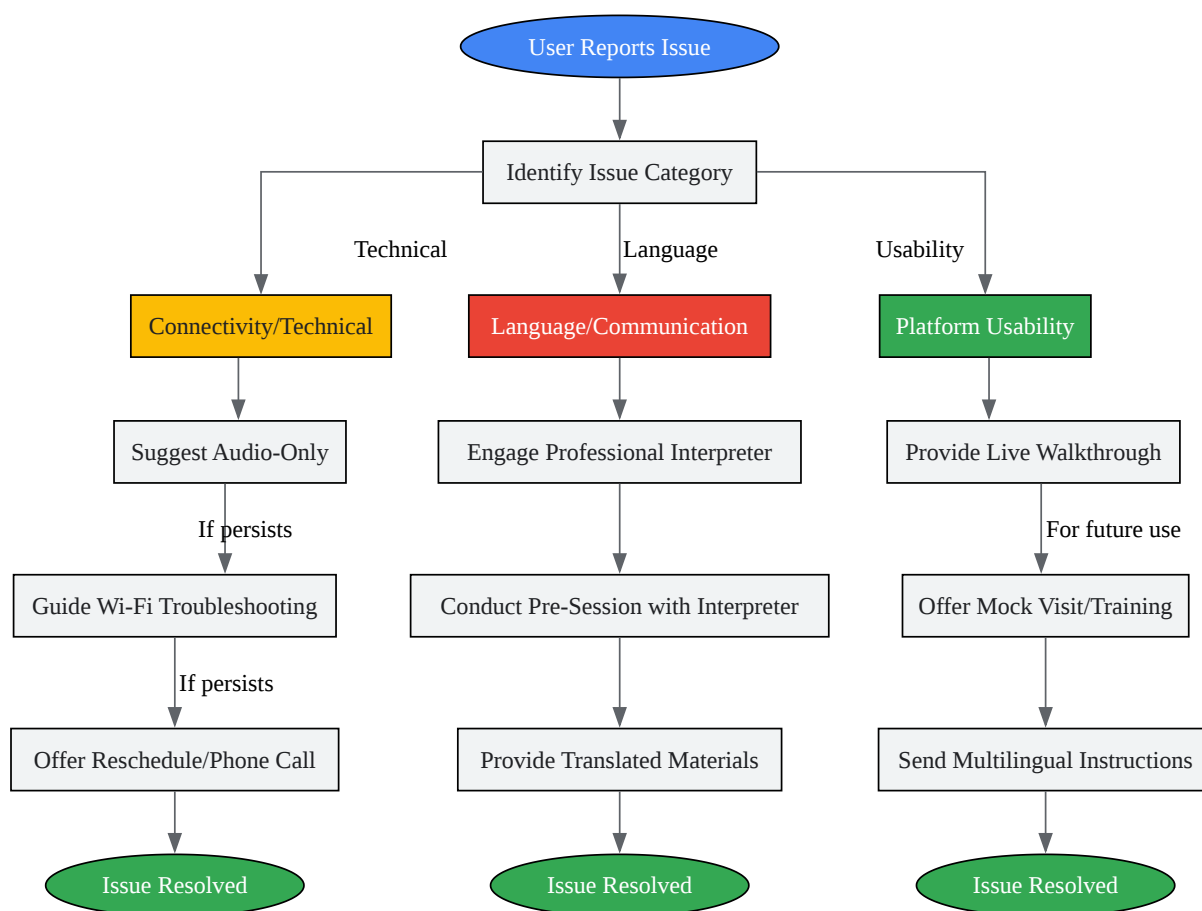
- **Participant Recruitment:** Recruit a diverse group of participants representing key demographic groups relevant to the research. This includes variations in age, ethnicity, primary language, and digital literacy.
- **Pre-Test Questionnaire:** Administer a questionnaire to gather demographic information and assess participants' prior experience with technology and telehealth.
- **Scenario-Based Tasks:** Develop a set of realistic tasks for participants to complete on the telehealth platform (e.g., schedule an appointment, join a video call, access educational materials, use the interpretation feature).
- **Think-Aloud Protocol:** Instruct participants to verbalize their thoughts, actions, and frustrations as they navigate the platform.
- **Observation and Data Collection:** Researchers will observe participants' interactions with the platform, noting areas of difficulty, errors, and time to complete tasks. The sessions should be recorded (with consent).
- **Post-Test Interview and Survey:** Conduct a semi-structured interview to gather qualitative feedback on the user experience. Administer a standardized usability questionnaire (e.g., System Usability Scale - SUS).
- **Data Analysis:** Analyze both quantitative (task completion rates, error rates, SUS scores) and qualitative (interview transcripts, observer notes) data to identify key usability themes and areas for improvement.

Protocol 2: Evaluating the Effectiveness of Integrated Interpretation Services

- **Objective:** To assess the impact of integrated professional interpretation services on the quality of communication and patient satisfaction in telehealth appointments for LEP participants.
- **Methodology:**
 - **Study Design:** A randomized controlled trial comparing two groups of LEP participants:

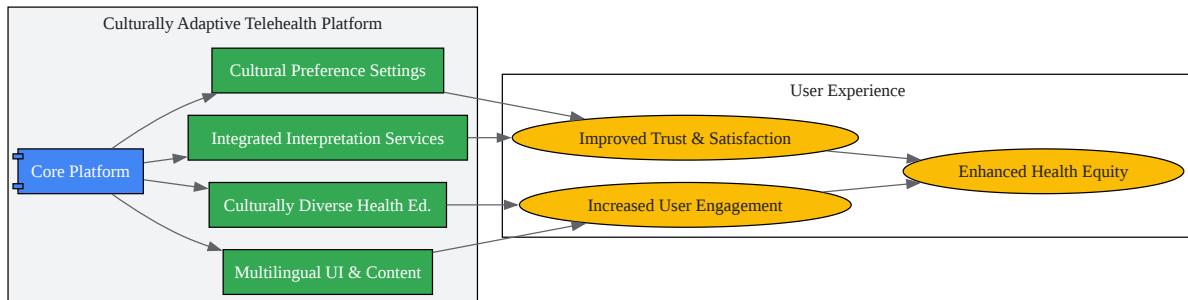
- Intervention Group: Uses a telehealth platform with integrated, on-demand professional medical interpreters.
- Control Group: Uses a standard telehealth platform with ad-hoc interpretation methods (e.g., a family member, a bilingual staff member available by phone).
- Outcome Measures:
 - Communication Quality: Assessed using a validated tool (e.g., a modified version of the Roter Interaction Analysis System) to analyze recorded sessions for factors like patient-centeredness, information exchange, and rapport-building.
 - Patient Satisfaction: Measured using a post-visit survey tailored to assess satisfaction with the communication and the interpretation service.
 - Clinician Satisfaction: A parallel survey will be administered to clinicians to gauge their satisfaction with the interpretation method.
 - Clinical Understanding: A brief "teach-back" exercise at the end of the consultation to assess the participant's understanding of their health information.
- Procedure:
 - Participants are randomized to either the intervention or control group.
 - Telehealth consultations are conducted and recorded.
 - Post-visit surveys and teach-back exercises are administered.
- Data Analysis: Statistical analysis will be used to compare the outcomes between the two groups to determine the effectiveness of the integrated interpretation service.

Mandatory Visualizations



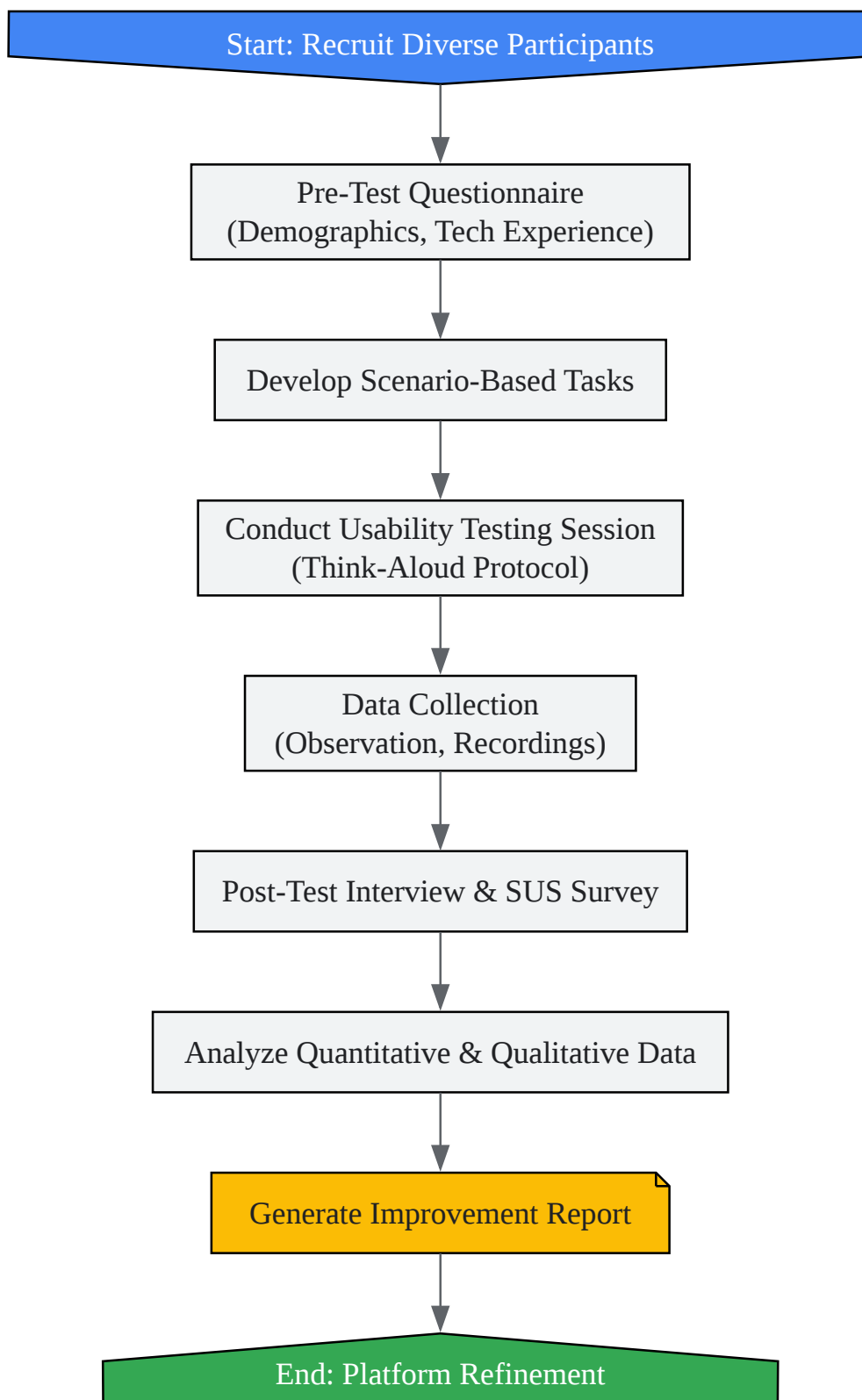
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Caption: A workflow for troubleshooting common telehealth issues with diverse populations.



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Caption: Logical relationship for culturally adaptive telehealth platform features.



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Caption: Experimental workflow for telehealth platform usability testing.

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